1-Allyl-4-(2-hydroxyethyl)-piperazine
CAS No.: 27612-67-5
Cat. No.: VC2017495
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27612-67-5 |
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Molecular Formula | C9H18N2O |
Molecular Weight | 170.25 g/mol |
IUPAC Name | 2-(4-prop-2-enylpiperazin-1-yl)ethanol |
Standard InChI | InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 |
Standard InChI Key | OIIANXCKEGUVFK-UHFFFAOYSA-N |
SMILES | C=CCN1CCN(CC1)CCO |
Canonical SMILES | C=CCN1CCN(CC1)CCO |
Introduction
Chemical Identity and Physical Properties
1-Allyl-4-(2-hydroxyethyl)-piperazine is a tertiary amine with distinct functional groups that contribute to its chemical versatility and pharmaceutical applications. The compound's basic identification parameters are summarized in Table 1.
Table 1: Chemical Identity of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Parameter | Value |
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CAS Registry Number | 27612-67-5 |
Molecular Formula | C₉H₁₈N₂O |
Molecular Weight | 170.25 g/mol |
IUPAC Name | 2-(4-prop-2-enylpiperazin-1-yl)ethanol |
Standard InChI | InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 |
Standard InChIKey | OIIANXCKEGUVFK-UHFFFAOYSA-N |
SMILES Notation | C=CCN1CCN(CC1)CCO |
The physical properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine make it suitable for various chemical transformations and pharmaceutical applications. These properties are outlined in Table 2.
Table 2: Physical Properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Property | Value |
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Physical State | Clear liquid at room temperature |
Vapor Pressure | 0.00112 mmHg at 25°C |
Refractive Index | 1.491 |
Boiling Point | 267.3°C at 760 mmHg |
Solubility | Soluble in water, alcohols, and most organic solvents |
Appearance | Colorless to pale yellow liquid |
Structural Analysis and Chemical Bonding
The molecular structure of 1-Allyl-4-(2-hydroxyethyl)-piperazine consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with an allyl group (CH₂=CH-CH₂-) attached to one nitrogen atom and a hydroxyethyl group (-CH₂-CH₂-OH) attached to the other nitrogen atom. This structure gives the compound its unique chemical properties and reactivity.
The piperazine ring provides a rigid scaffold with two nitrogen atoms in favorable positions for further functionalization. The allyl group contains a carbon-carbon double bond that can participate in addition reactions, while the hydroxyethyl group offers a hydroxyl functionality that can undergo various transformations including oxidation, esterification, and etherification.
Synthesis Methods
Several approaches have been developed for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. The most commonly employed methods are outlined below.
From N-(2-Hydroxyethyl)piperazine
The most straightforward synthesis route involves the N-allylation of commercially available N-(2-hydroxyethyl)piperazine:
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N-(2-Hydroxyethyl)piperazine is treated with allyl bromide or allyl chloride in the presence of a base (typically potassium carbonate or triethylamine)
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The reaction is usually conducted in polar aprotic solvents such as acetonitrile or DMF
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The reaction proceeds via nucleophilic substitution, where the nitrogen of the piperazine acts as a nucleophile
From Piperazine
An alternative approach involves sequential alkylation of piperazine:
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Monoalkylation of piperazine with 2-chloroethanol or 2-bromoethanol to form N-(2-hydroxyethyl)piperazine
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Subsequent allylation with allyl halide to yield the target compound
Using Protective Group Strategy
For large-scale synthesis, a protective group strategy may be employed:
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Protection of one nitrogen of piperazine with a suitable protecting group (e.g., Boc or Cbz)
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Alkylation with 2-chloroethanol to introduce the hydroxyethyl group
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Deprotection of the protected nitrogen
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Allylation to introduce the allyl group
Applications in Pharmaceutical Research
1-Allyl-4-(2-hydroxyethyl)-piperazine serves multiple roles in pharmaceutical research and development, with significant applications in the synthesis of therapeutic agents.
As a Pharmaceutical Intermediate
The compound functions as a versatile building block in the synthesis of various pharmaceutical agents. Its applications in drug synthesis include:
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Serving as a precursor in the synthesis of neurological agents
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Contributing to the development of compounds with enhanced solubility profiles
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Providing a scaffold for further functionalization in medicinal chemistry
Structure-Activity Relationship Studies
The structural features of 1-Allyl-4-(2-hydroxyethyl)-piperazine make it valuable in structure-activity relationship (SAR) studies:
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The hydroxyethyl moiety enhances water solubility and bioavailability of the resulting compounds
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The allyl group allows for further chemical modifications, enabling the creation of diverse chemical libraries
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The piperazine scaffold is found in numerous pharmaceutical agents, particularly those targeting G-protein coupled receptors
Chemical Reactivity and Transformations
The presence of multiple functional groups in 1-Allyl-4-(2-hydroxyethyl)-piperazine enables diverse chemical transformations. The most significant reaction pathways are summarized in Table 3.
Table 3: Major Reaction Pathways of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Functional Group | Reaction Type | Resulting Transformation |
---|---|---|
Allyl Group | Hydrogenation | Reduction to propyl group |
Allyl Group | Epoxidation | Formation of epoxide |
Allyl Group | Hydroboration-oxidation | Formation of primary alcohol |
Hydroxyl Group | Oxidation | Formation of aldehyde or carboxylic acid |
Hydroxyl Group | Esterification | Formation of esters |
Hydroxyl Group | Etherification | Formation of ethers |
Piperazine Ring | N-alkylation | Introduction of additional substituents |
Piperazine Ring | N-acylation | Formation of amides |
Comparative Analysis with Related Compounds
To better understand the significance of 1-Allyl-4-(2-hydroxyethyl)-piperazine, it is helpful to compare it with structurally related compounds. This comparison highlights the unique features and advantages of this specific derivative.
Table 4: Comparison of 1-Allyl-4-(2-hydroxyethyl)-piperazine with Related Compounds
Compound | CAS Number | Key Differences | Relative Advantages |
---|---|---|---|
1-(2-Hydroxyethyl)piperazine | 103-76-4 | Lacks allyl group | Simpler structure, more reactive secondary amine |
1,4-Bis(2-hydroxyethyl)piperazine | 122-96-3 | Contains two hydroxyethyl groups instead of allyl and hydroxyethyl | Enhanced water solubility, dual alcohol functionality |
1-Allyl-4-(2-azidoethyl)piperazine | 2097986-30-4 | Contains azido group instead of hydroxyl | Enables click chemistry applications |
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | 25209-64-7 | Contains formyl group instead of allyl | Aldehyde functionality for further transformations |
The unique combination of allyl and hydroxyethyl groups in 1-Allyl-4-(2-hydroxyethyl)-piperazine provides distinct advantages in terms of reactivity and versatility compared to these related structures .
Current Research and Future Perspectives
Recent research indicates expanding applications for 1-Allyl-4-(2-hydroxyethyl)-piperazine beyond its traditional use as a synthetic intermediate. Several promising research directions are highlighted below.
Development of Novel Pharmaceutical Agents
The compound continues to play a role in the development of pharmaceutical agents, particularly those targeting neurological conditions. Its hydroxyethyl moiety enhances solubility and bioavailability, while the allyl group allows for further chemical modifications, making it a valuable scaffold in medicinal chemistry research.
Catalysis Applications
Emerging research suggests potential applications of 1-Allyl-4-(2-hydroxyethyl)-piperazine and its derivatives in catalysis:
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As ligands in transition metal catalysis
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In asymmetric synthesis applications
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As phase-transfer catalysts in organic transformations
Materials Science Applications
Recent studies have begun to explore the use of functionalized piperazines, including 1-Allyl-4-(2-hydroxyethyl)-piperazine, in materials science:
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As precursors for polymeric materials
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In the development of surface-active compounds
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For the preparation of specialty coatings and films
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